Itacitinib
Vue d'ensemble
Description
Itacitinib, also known as INCB-039110, is an orally bioavailable inhibitor of Janus-associated kinase 1 (JAK1) with potential antineoplastic and immunomodulating activities . It has been used in trials studying the treatment of Melanoma, Carcinoma, Metastatic Cancer, Endometrial Cancer, and B-cell Malignancies .
Molecular Structure Analysis
The molecular formula of this compound is C26H23F4N9O . The average molecular weight is 553.526 g/mol . The structure of this compound includes a pyridine ring bearing a carboxylic acid group or a derivative thereof .
Physical and Chemical Properties Analysis
This compound is a small molecule with a molecular weight of 553.5 g/mol . It has a chemical formula of C26H23F4N9O . The IUPAC name for this compound is 2-[1-[1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile .
Applications De Recherche Scientifique
Anti-inflammatory Activity : Itacitinib has shown significant anti-inflammatory activity in preclinical disease models, supporting its potential use in clinical trials for select graft-versus-host disease (GvHD) patient populations (Covington et al., 2020).
Cardiac Safety : A clinical study evaluating the cardiac safety of this compound in healthy participants indicated no clinically meaningful effects on cardiac conduction. This suggests its safety profile in terms of cardiac health (Gong et al., 2019).
Pharmacokinetics and Safety in Renal Impairment : Research on the pharmacokinetics and safety of this compound in participants with varying degrees of renal impairment showed that it was well tolerated. No dose adjustment is recommended for patients with impaired renal function (Srinivas et al., 2020).
Drug-Drug Interaction Study : A study to evaluate the impact of strong CYP3A inhibitors or inducers on the pharmacokinetics of this compound in healthy volunteers informed the design of phase 3 GVHD protocols, indicating the importance of considering such interactions (Barbour et al., 2019).
Combination Therapy for Advanced Solid Tumors : A study combining this compound with nab‐Paclitaxel and Gemcitabine in patients with advanced solid tumors, including pancreatic cancer, showed an acceptable safety profile with clinical activity, supporting future studies of this compound in combination regimens (Beatty et al., 2018).
Hepatic Impairment Effects : Another study investigated the effect of hepatic impairment on this compound pharmacokinetics. Participants with moderate to severe hepatic impairment showed increased drug exposure, which is an important consideration for dosing recommendations (Barbour et al., 2021).
Population Pharmacokinetic Analysis : This analysis identified predictors of this compound exposure, helping to optimize dosing regimens in different patient populations, especially those receiving CYP3A4 inhibitors (Barbour et al., 2019).
Preventing Cytokine Release Syndrome in CAR-T-cell Therapy : this compound showed potential as a prophylactic agent for preventing cytokine release syndrome induced by CAR T-cell therapy, without impairing the anti-tumor activity of the CAR-T cells (Huarte et al., 2019).
Mécanisme D'action
Safety and Hazards
Itacitinib is associated with certain safety concerns and potential hazards. For example, it is very toxic if swallowed, irritating to the skin, and poses a risk of serious damage to the eyes . It is also toxic and poses a danger of serious damage to health by prolonged exposure . It may also pose a possible risk of impaired fertility and harm to an unborn child .
Orientations Futures
Itacitinib has shown promise in clinical trials for the treatment of various conditions. For example, it has been used in trials studying the treatment of Melanoma, Carcinoma, Metastatic Cancer, Endometrial Cancer, and B-cell Malignancies . It has also been studied for its potential as a prophylactic agent for the prevention of CAR T cell–induced CRS . Future research will likely continue to explore the potential applications of this compound in various therapeutic contexts .
Propriétés
IUPAC Name |
2-[1-[1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F4N9O/c27-20-18(1-7-32-22(20)26(28,29)30)24(40)37-9-3-17(4-10-37)38-13-25(14-38,5-6-31)39-12-16(11-36-39)21-19-2-8-33-23(19)35-15-34-21/h1-2,7-8,11-12,15,17H,3-5,9-10,13-14H2,(H,33,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBSXLIQKWEBRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4)C(=O)C6=C(C(=NC=C6)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F4N9O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334298-90-6, 1651228-00-0 | |
Record name | Itacitinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334298906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | INCB39110 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1651228000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Itacitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12154 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ITACITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19J3781LPM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.